Cas no 1423120-44-8 (6-NITRO-1H-INDOLE-5-CARBONITRILE)

6-NITRO-1H-INDOLE-5-CARBONITRILE 化学的及び物理的性質
名前と識別子
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- 6-NITRO-1H-INDOLE-5-CARBONITRILE
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- インチ: 1S/C9H5N3O2/c10-5-7-3-6-1-2-11-8(6)4-9(7)12(13)14/h1-4,11H
- InChIKey: FZVFWJYBLJPWDV-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(C#N)C([N+]([O-])=O)=C2)C=C1
6-NITRO-1H-INDOLE-5-CARBONITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199010994-1g |
6-Nitro-1H-indole-5-carbonitrile |
1423120-44-8 | 95% | 1g |
828.24 USD | 2021-06-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00946572-1g |
6-Nitro-1h-indole-5-carbonitrile |
1423120-44-8 | 95% | 1g |
¥5509.0 | 2024-04-17 |
6-NITRO-1H-INDOLE-5-CARBONITRILE 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
6-NITRO-1H-INDOLE-5-CARBONITRILEに関する追加情報
6-NITRO-1H-INDOLE-5-CARBONITRILE: A Comprehensive Overview
6-Nitro-1H-indole-5-carbonitrile (CAS No. 1423120-44-8) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which includes an indole ring substituted with a nitro group at the 6-position and a cyano group at the 5-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The indole ring, a heterocyclic aromatic structure, is a common motif in many bioactive compounds. In 6-nitro-1H-indole-5-carbonitrile, the nitro group (-NO₂) at the 6-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. Meanwhile, the cyano group (-CN) at the 5-position further enhances the molecule's reactivity and potential for participation in various chemical reactions. These features make 6-nitro-1H-indole-5-carbonitrile an attractive candidate for exploring new synthetic pathways and drug discovery.
Recent studies have highlighted the potential of 6-nitro-1H-indole-5-carbonitrile in the development of novel therapeutic agents. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive molecules with anti-tumor and anti-inflammatory properties. The compound's ability to undergo nucleophilic substitution and other transformations has been leveraged to create derivatives that exhibit promising biological activities. These findings underscore its importance in medicinal chemistry and highlight its potential as a building block for future drug candidates.
In addition to its pharmacological applications, 6-nitro-1H-indole-5-carbonitrile has also been explored in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as in the development of conductive polymers or semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, paving the way for their integration into next-generation electronic devices.
The synthesis of 6-nitro-1H-indole-5-carbonitrile typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or other cross-coupling methods. These methods allow for precise control over the substitution pattern on the indole ring, ensuring high yields and purity of the final product. Moreover, green chemistry principles have been increasingly applied in its synthesis to minimize environmental impact and improve sustainability.
From a structural standpoint, 6-nitro-1H-indole-5-carbonitrile exhibits interesting photophysical properties due to its conjugated system. Studies have shown that it can absorb light across a broad spectrum, making it potentially useful in applications such as sensors or optical materials. Furthermore, its stability under various conditions has been thoroughly investigated, revealing its suitability for use in both laboratory settings and industrial applications.
In conclusion, 6-nitro-1H-indole-5-carbonitrile (CAS No. 1423120-44-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and beyond. As ongoing research continues to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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